molecular formula C14H18N2O B120278 Ibudilast-d3 (Major) CAS No. 102064-45-9

Ibudilast-d3 (Major)

Número de catálogo B120278
Número CAS: 102064-45-9
Peso molecular: 234.33 g/mol
Clave InChI: ZJVFLBOZORBYFE-KDWZCNHSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ibudilast-d3 (Major) is an isotopically labelled analogue of Ibudilast . Ibudilast is an anti-inflammatory and neuroprotective oral agent . It shows an excellent safety profile at 60 mg/day and provides significantly prolonged time-to-first relapse and attenuated brain volume shrinkage in patients with relapsing-remitting (RR) and/or secondary progressive (SP) multiple sclerosis (MS) .


Molecular Structure Analysis

The molecular formula of Ibudilast-d3 (Major) is C14H15D3N2O . The molecular weight is 233.32 . The IUPAC name is 2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one .


Chemical Reactions Analysis

Ibudilast has mechanisms that include anti-inflammatory effects, such as phosphodiesterase inhibition, and neuroprotective effects, such as inhibition of nitric oxide synthesis and reduction in reactive oxygen species . It mainly acts by increasing the amount of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), while downregulating the pro-inflammatory factors .

Aplicaciones Científicas De Investigación

Phosphodiesterase Inhibition and Neurological Applications

Ibudilast is recognized for its action as a cyclic nucleotide phosphodiesterase (PDE) inhibitor, particularly affecting PDE3A, PDE4, PDE10, and PDE11. This inhibition elevates cellular cyclic nucleotide concentrations, which is crucial for its applications in various neurological conditions. The drug's impact on different PDE families has been extensively studied, showing a preference for inhibiting certain types, which is significant in understanding its effects on specific diseases (Gibson et al., 2006).

Vascular and Anti-inflammatory Properties

Ibudilast exhibits notable effects on blood cells and the vascular wall. It is known for improving prognosis and relieving symptoms in ischemic stroke and asthma patients. Its action includes inhibiting platelet aggregation, improving cerebral blood flow, and attenuating allergic reactions. These effects are attributed to its synergistic elevation of intracellular cyclic nucleotides and the release of nitric oxide (NO) or prostacyclin from endothelium. Additionally, its potent inhibition of PDE4 contributes to its anti-inflammatory activity, which is beneficial in the pathophysiology of asthma (Kishi et al., 2006).

Application in Degenerative Cervical Myelopathy

A recent study focused on Ibudilast's potential as an adjuvant therapy in degenerative cervical myelopathy (DCM). The RECEDE-Myelopathy trial aims to test the disease-modulating activity of Ibudilast in conjunction with surgical decompression in DCM. This highlights its potential role in improving patient recovery and functioning post-surgery (Davies et al., 2023).

Cerebral Vasodilation and Application in Dizziness Treatment

Ibudilast demonstrates selective and nitric oxide/cGMP-independent relaxation of the intracranial vertebrobasilar artery, making it a valuable drug in treating post-stroke dizziness. Its vasorelaxant properties, particularly in the intracranial vertebrobasilar artery, are important for understanding its application in conditions associated with dizziness onset (Yamazaki et al., 2011).

Safety And Hazards

Ibudilast shows an excellent safety profile at 60 mg/day . Low-dose ibudilast has a good long-term safety profile. Nausea and gastrointestinal symptoms are primary side effects. The short-term safety profile of high-dose treatment is similar to low-dose, but the long-term effects have not been established .

Direcciones Futuras

The preclinical evidence shows that ibudilast may act neuroprotectively in neurodegenerative diseases, by suppressing neuroinflammation, inhibiting apoptosis, regulating the mitochondrial function and by affecting the ubiquitin–proteasome and autophagosome–lysosome pathways, as well as by attenuating oxidative stress . The clinical trials in ALS and progressive MS also show some promising results .

Propiedades

IUPAC Name

2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVFLBOZORBYFE-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=NN2C(=C1[2H])[2H])C(C)C)C(=O)C(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539146
Record name 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibudilast-d3 (Major)

CAS RN

102064-45-9
Record name 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibudilast-d3 (Major)
Reactant of Route 2
Ibudilast-d3 (Major)
Reactant of Route 3
Ibudilast-d3 (Major)
Reactant of Route 4
Ibudilast-d3 (Major)
Reactant of Route 5
Ibudilast-d3 (Major)
Reactant of Route 6
Ibudilast-d3 (Major)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.